4-氨基甲基-1-(4-甲氧基苯基)-吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

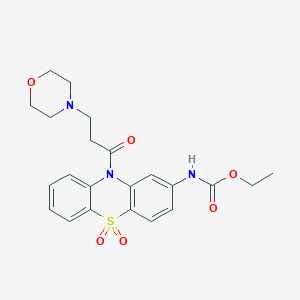

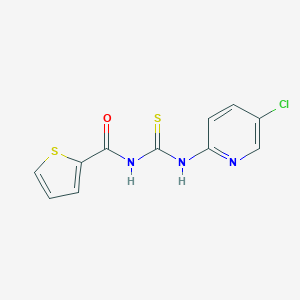

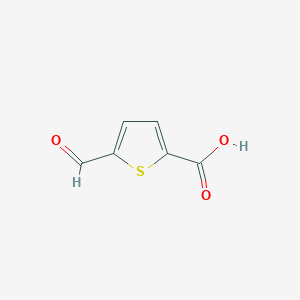

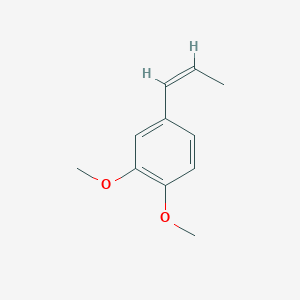

The compound 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one is a chemical of interest due to its potential biological activities. It is related to a class of compounds that have been synthesized and studied for their ability to inactivate monoamine oxidase B, an enzyme associated with neurodegenerative diseases . The compound is structurally characterized by the presence of a pyrrolidinone ring substituted with an aminomethyl group and a methoxyphenyl group.

Synthesis Analysis

The synthesis of related compounds, such as methyl 4-aminopyrrole-2-carboxylates, involves a one-pot relay catalytic cascade reaction, which includes the formation of pyrrolylpyridinium salts and subsequent hydrazinolysis . Another synthesis route for 4-(aminomethyl)-1-aryl-2-pyrrolidinones involves a six-step sequence, which is a general approach to 1,4-disubstituted 2-pyrrolidinones . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, was determined to crystallize in the monoclinic space group with specific unit cell dimensions, indicating the planarity between the pyrazole, pyridine, and pyran rings .

Chemical Reactions Analysis

The chemical reactivity of the pyrrolidinone ring can be exploited in various reactions. For instance, the reaction of 4-lithiopyridine-3-carbonitrile with aromatic tertiary amides yields 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives . Additionally, the reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases leads to a mixture of tautomeric Schiff bases and enaminones, which can undergo transamination .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were studied using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These studies provide insights into the stability, crystalline forms, and vibrational properties of the compounds, which are essential for understanding the physical and chemical behavior of 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one.

科学研究应用

立体化学和药理学特征增强

吡咯烷骨架,特别是对映体纯衍生物形式的吡咯烷骨架,因其增强药理学特征的能力而被广泛研究。研究重点关注对映体纯吡咯烷衍生物的合成和生物活性探索,展示了立体中心构型与生物学特性之间的直接关系。这包括制备具有一个或两个手性中心分子的单一立体异构体的方法的开发,强调了立体化学对药物制剂的功效和选择性的重大影响 (Veinberg 等,2015 年)。

吡咯烷在药物发现中的应用

五元环吡咯烷环是一种通用的支架,广泛用于药物化学中,用于开发治疗人类疾病的化合物。吡咯烷衍生物(包括吡咯烷-2-酮)的加入有助于创造具有靶向选择性的生物活性分子。这篇综述详细介绍了空间因素对生物活性的影响,展示了吡咯烷环包含在候选药物中如何因与对映选择性蛋白的不同结合模式而导致不同的生物学特征 (Li Petri 等,2021 年)。

衍生物的合成和转化

对 1,3-唑类(一类与吡咯烷衍生物具有相似合成和化学性质的衍生物)的 4-磷酸化衍生物的进一步研究,提供了对这些化合物的化学和生物活性的见解。这证明了吡咯烷及其类似物在合成具有各种生物活性的有机化合物中的效用,突出了方法学方法和创造新药理剂的潜力 (Abdurakhmanova 等,2018 年)。

属性

IUPAC Name |

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCQAUGHRIVTBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933406 |

Source

|

| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

CAS RN |

148436-13-9 |

Source

|

| Record name | 4-Aminomethyl-1-(4-methoxyphenyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)